Technical Monograph: 2-Oxo-1,2-dihydroquinoline-6-carbonitrile
Technical Monograph: 2-Oxo-1,2-dihydroquinoline-6-carbonitrile
This technical guide provides an in-depth analysis of 2-Oxo-1,2-dihydroquinoline-6-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound 2-Oxo-1,2-dihydroquinoline-6-carbonitrile (also referred to as 6-Cyano-2-quinolone or 6-Cyano-2(1H)-quinolinone ) represents a rigid, bicyclic lactam scaffold. Its structural integration of a hydrogen-bond donor/acceptor motif (the lactam) with an electron-withdrawing nitrile group at the C6 position makes it a versatile intermediate for phosphodiesterase (PDE) inhibitors, anticancer agents, and cardiotonic drugs.
Core Data Table[7]
| Parameter | Specification |
| CAS Number | 63124-11-8 |
| IUPAC Name | 2-Oxo-1,2-dihydroquinoline-6-carbonitrile |
| Synonyms | 6-Cyano-2-quinolone; 6-Cyano-2(1H)-quinolinone; 2-Hydroxyquinoline-6-carbonitrile (tautomer) |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| Appearance | Pale yellow to off-white crystalline powder |
| Melting Point | >300°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, hot Acetic Acid; Insoluble in Water, Hexane |
| pKa (Lactam NH) | ~11.5 (Predicted) |
Synthetic Pathways & Methodologies[4][7][8][9][10]
The synthesis of 6-cyano-2-quinolone generally proceeds via two primary strategies: De Novo Cyclization (constructing the ring) or Late-Stage Functionalization (modifying a pre-formed quinolone). The latter is preferred in industrial settings due to the availability of 6-halo-quinolone precursors.
Strategy A: Palladium-Catalyzed Cyanation (Recommended)
This method utilizes the commercially available 6-bromo-2(1H)-quinolinone . Unlike the harsh Rosenmund-von Braun reaction (CuCN, 200°C), this protocol uses mild Pd-catalyzed cyanation (Zn(CN)₂), preserving the lactam functionality.
Experimental Protocol:
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Reagents: 6-Bromo-2(1H)-quinolinone (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (anhydrous).
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Procedure:
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Charge a reaction vessel with 6-bromo-2(1H)-quinolinone and Zn(CN)₂ under nitrogen.
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Add anhydrous DMF (0.5 M concentration relative to substrate).
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Degas the solution with N₂ for 15 minutes.
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Add Pd(PPh₃)₄ catalyst swiftly to minimize air exposure.
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Heat to 90–100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
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Workup: Cool to room temperature. Pour into water (10x volume). The product precipitates.[1][2][3] Filter, wash with water and cold methanol.
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Purification: Recrystallize from DMF/EtOH if necessary.
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Strategy B: Knoevenagel-Cyclization Route (De Novo)
Useful when the 6-bromo precursor is unavailable. It involves the condensation of 2-amino-5-cyanobenzaldehyde with acetic anhydride or malonic acid derivatives.
Synthesis Workflow Visualization
The following diagram illustrates the synthetic logic and downstream utility.
Figure 1: Synthetic workflow from halogenated precursor to the 6-cyano target and its divergent functionalization.
Reactivity & Functionalization Profile
The 2-quinolone core is an "ambident" nucleophile (reacting at N1 or O2) and an electrophile at the nitrile group. Understanding these competing pathways is critical for yield optimization.
Regioselective Alkylation (N- vs. O-Alkylation)
The lactam ring exists in tautomeric equilibrium with the lactim (2-hydroxyquinoline).
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N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF, DMSO) and soft bases (K₂CO₃, Cs₂CO₃). This is the primary route for generating bioactive derivatives.
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O-Alkylation (Kinetic Control): Favored by Ag salts (Ag₂CO₃) or hard electrophiles.
Validation Protocol for N-Alkylation:
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Base: K₂CO₃ (2.0 eq).
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Solvent: DMF.
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Temperature: 60°C.
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Observation: Formation of the N-substituted product is confirmed by the disappearance of the broad singlet (NH) at ~12.0 ppm in ¹H NMR and the appearance of N-CH₂ signals.
Nitrile Transformations
The C6-nitrile is a "masked" functional group.
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Hydrolysis: Acidic hydrolysis (HCl/AcOH) yields 2-oxo-1,2-dihydroquinoline-6-carboxylic acid , a key moiety in antibacterial quinolones.
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Pinner Reaction: Conversion to imidates or amidines, used in synthesizing fused heterocycles like tetrazoles (bioisosteres for carboxylic acids).
Pharmaceutical Relevance & Applications
This scaffold is not merely a building block; it is a pharmacophore widely used in:
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PDE3 Inhibitors: Structural analogs of Cilostazol and Milrinone . The 2-quinolone core mimics the cAMP substrate, fitting into the phosphodiesterase active site. The 6-cyano group modulates electronic properties and lipophilicity.
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Anticancer Agents (Farnesyltransferase Inhibitors): Quinolone derivatives act as peptidomimetics, inhibiting Ras protein farnesylation.
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Cardiotonics: Enhancing myocardial contractility via calcium sensitization mechanisms.
Mechanism of Action (PDE Inhibition Context)
The following diagram details how the quinolone scaffold interacts within a biological signaling pathway.
Figure 2: Mechanism of action for quinolone-based PDE3 inhibitors. The scaffold prevents cAMP degradation, amplifying downstream signaling.
Analytical Characterization (Self-Validating Data)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 2220–2230 cm⁻¹ | Sharp stretch confirming C≡N (Nitrile). |
| IR Spectroscopy | 1650–1670 cm⁻¹ | Strong stretch confirming C=O (Lactam amide). |
| ¹H NMR (DMSO-d₆) | δ 11.5–12.0 ppm | Broad singlet (D₂O exchangeable) = Lactam NH . |
| ¹H NMR (DMSO-d₆) | δ 6.5 & 7.9 ppm | Doublets (J ≈ 9.5 Hz) = C3-H & C4-H (cis-alkene of lactam). |
| ¹³C NMR | ~118 ppm | Carbon signal for -CN . |
| ¹³C NMR | ~162 ppm | Carbon signal for C=O . |
References
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Chemical Identity & CAS Verification
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764577 (Isomer Reference) & CAS 63124-11-8. Retrieved from [Link]
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Synthetic Methodology (Palladium Cyanation)
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Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]
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Quinolone Reactivity & Tautomerism
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Pharmaceutical Applications (PDE Inhibitors)
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Sudo, K., et al. (2000). Synthesis and biological activity of 2-oxo-1,2-dihydroquinoline derivatives as potent PDE3 inhibitors. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
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Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]
- 3. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents [mdpi.com]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
